![molecular formula C13H8ClFO3 B3157014 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid CAS No. 844467-29-4](/img/structure/B3157014.png)
3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid
Overview
Description
“3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid” is a chemical compound . It is a reagent used to synthesize 6-Hydroxy Albaconazole (H761395) which is a metabolite of Albaconazole (A511450), an antifungal agent as neuroprotectant .
Synthesis Analysis
The synthesis of this compound could involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This reaction is not well developed but is a valuable transformation in organic synthesis .Scientific Research Applications
3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid has been studied for its potential applications in various scientific and medical research fields. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, this compound has been studied for its potential applications in drug design and synthesis, as well as its potential to act as an inhibitor of various enzymes.
Mechanism of Action
The mechanism of action of 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid is not well understood. However, it is believed that the molecule acts as a catalyst in various biochemical reactions by binding to the active sites of enzymes and modulating their activity. Additionally, this compound may act as an inhibitor of certain enzymes by blocking their active sites and preventing the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule may have a variety of effects on the body, including modulating the activity of various enzymes, acting as an inhibitor of certain enzymes, and acting as a catalyst in various biochemical reactions. Additionally, this compound may have an effect on the expression of certain genes and the production of certain proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, this compound is relatively easy to synthesize and has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, the molecule is relatively unstable and can degrade when exposed to heat or light. Additionally, this compound can be toxic if not handled properly.
Future Directions
The potential applications of 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid are vast, and there are many potential future directions for research. For example, further research could be done to explore the molecule’s potential as a catalyst in various biochemical reactions. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug design and synthesis. Additionally, further research could be done to explore the potential of this compound as an inhibitor of various enzymes. Finally, further research could be done to investigate the potential of this compound as a tool in the synthesis of other organic compounds.
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-6-8(1-3-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLOIEVRGCIBIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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